molecular formula C14H13BrN2O3 B2499457 N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034527-20-1

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2499457
CAS No.: 2034527-20-1
M. Wt: 337.173
InChI Key: RWUGPICEXIPLPU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a carboxamide group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Carboxamidation: The carboxamide group can be introduced by reacting the intermediate compound with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, and hydrolysis can yield carboxylic acids and amines.

Scientific Research Applications

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on calcium channels and potential as an antihypertensive agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to effects such as vasodilation and reduced blood pressure. The bromophenyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(2-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(2-iodophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen substituents.

Biological Activity

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 bromophenyl 4 methoxy 1 methyl 6 oxo 1 6 dihydropyridine 3 carboxamide\text{N 2 bromophenyl 4 methoxy 1 methyl 6 oxo 1 6 dihydropyridine 3 carboxamide}

This structure features a dihydropyridine core that is known for its biological relevance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, a study highlighted that certain derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity .

Summary of Antimicrobial Activity

Compound DerivativeMIC (μg/mL)Activity Type
Derivative 7b0.22Bactericidal
Derivative 100.25Bactericidal

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could significantly inhibit the proliferation of various cancer cell lines. For example, modifications to the methoxy groups on the aromatic ring enhanced cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range .

Case Study: Cytotoxicity Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects on tumor cells:

  • Compound 6i showed enhanced cytotoxicity with IC50 values ranging from 10 to 20 μM.
  • The presence of methoxy groups at specific positions (2,4,6) was critical for maintaining high activity levels.

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer activities, this compound has been identified as an inhibitor of key enzymes involved in bacterial resistance mechanisms. Notably, it showed significant inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Enzyme Inhibition Summary

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

Properties

IUPAC Name

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-17-8-9(12(20-2)7-13(17)18)14(19)16-11-6-4-3-5-10(11)15/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUGPICEXIPLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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